molecular formula C9H13ClFN B15315140 [(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

[(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

Cat. No.: B15315140
M. Wt: 189.66 g/mol
InChI Key: QBXRVFNYOVPACW-SBSPUUFOSA-N
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Description

(1S)-2-fluoro-1-phenylethylaminehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-fluoro-1-phenylethylaminehydrochloride typically involves the reaction of 2-fluoro-1-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-2-fluoro-1-phenylethylaminehydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-fluoro-1-phenylethylaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different amine or phenyl derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

(1S)-2-fluoro-1-phenylethylaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A similar compound without the fluorine atom, used in various chemical syntheses.

    2-Fluoro-1-phenylethylamine: Lacks the methylamine group but shares the fluorine and phenyl groups.

Uniqueness

(1S)-2-fluoro-1-phenylethylaminehydrochloride is unique due to the combination of its fluorine atom, phenyl group, and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m1./s1

InChI Key

QBXRVFNYOVPACW-SBSPUUFOSA-N

Isomeric SMILES

CN[C@H](CF)C1=CC=CC=C1.Cl

Canonical SMILES

CNC(CF)C1=CC=CC=C1.Cl

Origin of Product

United States

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